molecular formula C8H5F3N2OS B562764 Riluzole-13C,15N2

Riluzole-13C,15N2

Cat. No.: B562764
M. Wt: 237.18 g/mol
InChI Key: FTALBRSUTCGOEG-VUJIMZNRSA-N
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Description

Riluzole-13C,15N2 is a labeled version of the anticonvulsant agent riluzole, where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. Riluzole is known for its neuroprotective properties and is primarily used in the treatment of amyotrophic lateral sclerosis (ALS). The labeled compound, this compound, is often used as an internal standard in mass spectrometry for the quantification of riluzole .

Mechanism of Action

Target of Action

Riluzole-13C,15N2 is a labeled variant of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate is the primary excitatory neurotransmitter in the nervous system, and its excessive release can lead to neuronal damage . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons .

Mode of Action

This compound, like Riluzole, acts by blocking the presynaptic release of glutamate , thereby indirectly antagonizing glutamate receptors . It also inactivates neuronal voltage-gated sodium channels . These actions help to reduce the excitotoxic effects caused by excessive glutamate release .

Biochemical Pathways

Riluzole’s action on glutamate receptors and sodium channels affects several biochemical pathways. It has been reported to directly inhibit the kainate and NMDA receptors . Additionally, it has been shown to potentiate GABA A receptors postsynaptically via an allosteric binding site . The exact interaction of riluzole with glutamate receptors remains controversial .

Pharmacokinetics

Riluzole has a bioavailability of approximately 60±18% . It is primarily metabolized in the liver by the CYP1A2 enzyme and has an elimination half-life of 9–15 hours . About 90% of the drug is excreted in the urine .

Result of Action

Riluzole’s action results in neuroprotective effects in various experimental models of neuronal injury involving excitotoxic mechanisms . It suppresses glutamate-induced seizures in rats and displays neuroprotective effects in hypoxic animals .

Action Environment

The action of this compound, like Riluzole, can be influenced by environmental factors. For instance, the presence of food can result in a 15% reduction in the area under the curve and a 45% reduction in maximum serum concentration . Therefore, the timing of drug administration relative to meals can significantly impact its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Riluzole-13C,15N2 involves the incorporation of stable isotopes carbon-13 and nitrogen-15 into the riluzole moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is typically carried out in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Riluzole-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

Riluzole-13C,15N2 is widely used in scientific research due to its labeled isotopes, which allow for precise quantification and tracking in various studies. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise quantification and tracking in research studies. This makes it an invaluable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with the unlabeled compound .

Properties

IUPAC Name

6-(trifluoromethoxy)-1,3-benzothiazol-2-(15N)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALBRSUTCGOEG-VUJIMZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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